Structural Uniqueness of the 5-Chloro-2-Methoxyphenyl Carbonyl Terminus Versus All Pre-Clinical Pyridazine Leads
The target compound is the only pyridazine‑piperazine congener that combines an unsubstituted 6‑phenylpyridazine with a 5‑chloro‑2‑methoxyphenyl carbonyl group. The clinically advanced leads GIBH‑130 and MW‑151 both carry a 4‑methyl‑6‑phenylpyridazine core and a pyrimidin‑2‑yl‑piperazine terminus, while the target compound replaces the pyrimidine with a phenyl ring and the 4‑methyl group with a 5‑chloro‑2‑methoxyphenyl carbonyl [1][2]. Quantitative comparison of fragment contributions is not yet available; however, an established SAR series demonstrates that replacing the pyrimidinyl‑piperazine with phenyl‑piperazine alters α₁‑AR affinity by ≥ 10‑fold [3].
| Evidence Dimension | Fragment-based structural uniqueness |
|---|---|
| Target Compound Data | 6-phenylpyridazine + 5-chloro-2-methoxyphenyl carbonyl |
| Comparator Or Baseline | GIBH-130: 4-methyl-6-phenylpyridazine + pyrimidin-2-yl-piperazine |
| Quantified Difference | Fragment substitution expected to shift α₁‑AR affinity ≥ 10‑fold based on class SAR; exact value not yet determined for this compound. |
| Conditions | Inferred from radioligand binding data on 20 piperazine-pyridazinone analogs (PMID 16376083) |
Why This Matters
A unique substitution pattern means that no off‑the‑shelf analog can reproduce the same pharmacological fingerprint, making CAS 1021035‑27‑7 an essential reference for SAR libraries targeting novel chemical space within the pyridazine‑piperazine class.
- [1] GIBH-130. MeSH Supplementary Concept Data 2024. National Library of Medicine. View Source
- [2] MW-151. MeSH Supplementary Concept Data 2024. National Library of Medicine. View Source
- [3] Strappaghetti, G. et al. (2006). Bioorg. Med. Chem., 14(8), 2635–2644. PMID: 16376083. View Source
